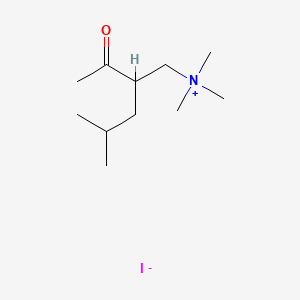

4-(2-Methyl-1H-imidazol-1-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

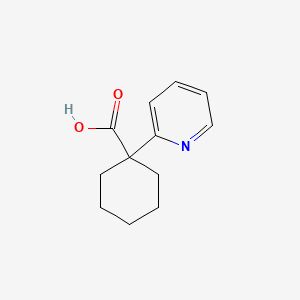

“4-(2-Methyl-1H-imidazol-1-yl)butan-2-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have demonstrated significant biological activity, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressant effects .

Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied. For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated its antihypertensive potential in rats .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties, and are highly stable to thermal, acid, base, oxidation, and reduction conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It exists in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents and Brain System Influence : Losartan and Irbesartan, two antihypertensive agents, have been studied for their ability to cross the blood-brain barrier and influence the central renin-angiotensin system. Their effects on angiotensinogen mRNA levels in the brain are explored in normotensive rats, showing a dose-, time-, and brain-area-dependent influence on these levels (Pediconi et al., 2005).

Catalytic Hydroamination : The catalytic hydroamination of ethylene and 1-alkenes with cyclic ureas using gold(I) complexes has been investigated. This process demonstrates excellent yield and regioselectivity in the production of imidazole derivatives (Zhang, Lee, & Widenhoefer, 2009).

Iron Complexes for Ethylene Reactions : Iron complexes derived from imidazolyl-salicylaldimine have been synthesized and used as pre-catalysts for the oligomerization and polymerization of ethylene. The nature of the solvent used in these reactions influences the resulting products (Yankey et al., 2014).

Benzimidazole Fused-1,4-Oxazepines Synthesis : A series of benzimidazole-tethered oxazepine hybrids have been synthesized, demonstrating potential applications in nonlinear optical properties. These compounds were analyzed using spectroscopic, X-ray diffraction, and DFT studies (Almansour et al., 2016).

Chiral and Achiral Imines Synthesis : New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been synthesized and characterized, with a focus on their complexation stability constants. This research contributes to understanding the properties of these imidazole derivatives (Pařík & Chlupatý, 2014).

CuSCN Network Templating : The use of 1,4-bis(2-methyl-1H-imidazol-1-yl)butane in the templated self-assembly with CuSCN has led to the formation of novel two-dimensional networks. This study explores the structural and binding aspects of these networks (Liu et al., 2013).

Multicomponent Reactions in Solvent-Free Conditions : The compound 4-(1-Imidazolium) butane sulfonate has been used as a catalyst for the synthesis of substituted imidazoles. This process highlights the benefits of high yields, environmental friendliness, and easy purification methods (Rahman et al., 2012).

Photocatalytic Properties in Coordination Polymers : Coordination polymers involving the imidazole derivative 1,4-bis(2-methyl-imidazole-yl)-butane have shown significant photocatalytic properties, particularly in the degradation of methyl violet. The study provides insight into their potential applications in photocatalysis (Lu et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methylimidazol-1-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(11)3-5-10-6-4-9-8(10)2/h4,6H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJRDSXSZGRGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655437 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-1H-imidazol-1-yl)butan-2-one | |

CAS RN |

120216-60-6 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)